Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-
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Overview
Description
Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) is a complex organic compound with the molecular formula C30H26O6 This compound is known for its unique structure, which includes two phenyl groups connected by a butanediyl bis(oxy) linkage, each phenyl group further substituted with hydroxy and methanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) typically involves the reaction of 1,4-butanediol with 4-hydroxybenzophenone in the presence of a suitable catalyst. . The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The methanone groups can be reduced to secondary alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving halogens or nitrating agents for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Secondary alcohols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methanone, (1,4-butanediylbis(oxy(2-hydroxy-4,1-phenylene)))bis(phenyl-) involves its interaction with specific molecular targets. The hydroxy and methanone groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzophenone: Shares the methanone group but lacks the butanediyl bis(oxy) linkage.
4-Hydroxybenzophenone: Similar structure but without the butanediyl bis(oxy) linkage.
1,4-Butanediol: Contains the butanediyl linkage but lacks the phenyl and methanone groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in research and industry.
Properties
CAS No. |
23911-80-0 |
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Molecular Formula |
C30H26O6 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
[4-[4-(4-benzoyl-3-hydroxyphenoxy)butoxy]-2-hydroxyphenyl]-phenylmethanone |
InChI |
InChI=1S/C30H26O6/c31-27-19-23(13-15-25(27)29(33)21-9-3-1-4-10-21)35-17-7-8-18-36-24-14-16-26(28(32)20-24)30(34)22-11-5-2-6-12-22/h1-6,9-16,19-20,31-32H,7-8,17-18H2 |
InChI Key |
XTXAZHSPVHPNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCCOC3=CC(=C(C=C3)C(=O)C4=CC=CC=C4)O)O |
Origin of Product |
United States |
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